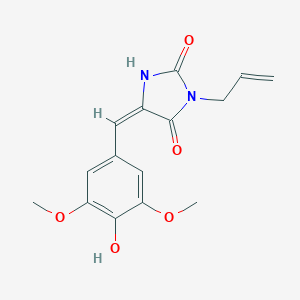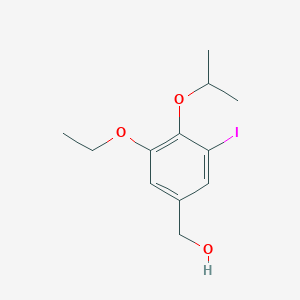![molecular formula C16H15BrN6O2S B426178 N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea CAS No. 578732-80-6](/img/structure/B426178.png)
N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a tetrazole ring, and a furan ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen atoms, while reduction may produce a more saturated compound.
Scientific Research Applications
N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-bromophenyl)-4-((2-chloro-5-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
Compared to similar compounds, N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea stands out due to its unique combination of functional groups and rings.
Properties
CAS No. |
578732-80-6 |
|---|---|
Molecular Formula |
C16H15BrN6O2S |
Molecular Weight |
435.3g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15BrN6O2S/c1-2-9-23-21-15(20-22-23)19-16(26)18-14(24)13-8-7-12(25-13)10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H2,18,19,21,24,26) |
InChI Key |
MPPNRIHCUHCBFR-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{7-ethyl-3-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B426095.png)


![N-(2-furylmethyl)-2-{3-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B426100.png)

![[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B426104.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B426105.png)
![3-({4-[(1-Allyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B426109.png)

![(5E)-5-{[5-(azepan-1-yl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B426113.png)
![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B426115.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B426117.png)
![N-cyclopentyl-2-{3-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B426119.png)
![(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426120.png)
